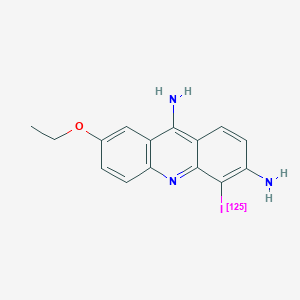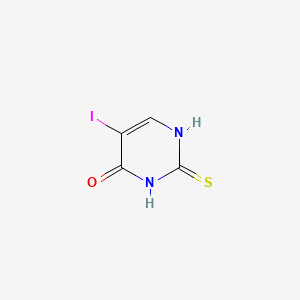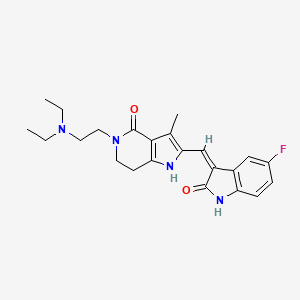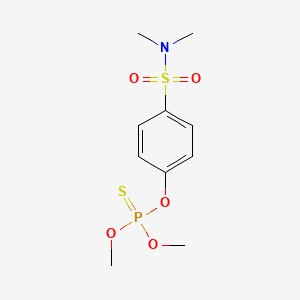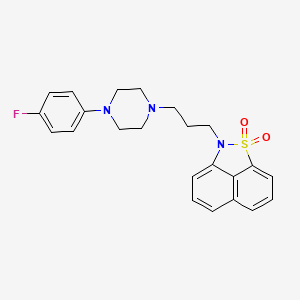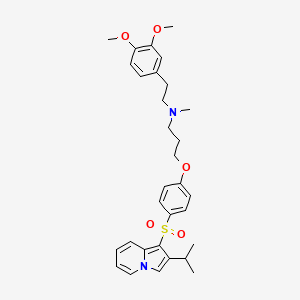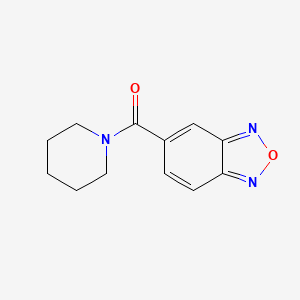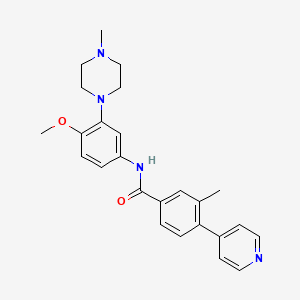
GR 125743
描述
GR 125743 is a selective antagonist of the serotonin 1B and serotonin 1D receptors. It is primarily used in scientific research to study the role of these receptors in various physiological and pathological processes. The compound has shown significant selectivity and potency, making it a valuable tool in neuropharmacology and related fields .
科学研究应用
GR 125743 has a wide range of scientific research applications, including:
Neuropharmacology: Used to study the role of serotonin 1B and serotonin 1D receptors in the central nervous system.
Cardiovascular Research: Investigated for its effects on cardiovascular functions and potential therapeutic applications.
Psychiatric Research: Utilized in studies related to depression, anxiety, and other psychiatric disorders.
Drug Development: Serves as a lead compound for the development of new therapeutic agents targeting serotonin receptors .
作用机制
GR 125743 exerts its effects by selectively binding to and antagonizing the serotonin 1B and serotonin 1D receptors. This action inhibits the normal signaling pathways mediated by these receptors, leading to various physiological effects. The compound’s high selectivity and potency make it an effective tool for dissecting the roles of these receptors in different biological processes .
未来方向
生化分析
Biochemical Properties
GR 125743 interacts with the serotonin 5-HT1B and 5-HT1D receptors . It shows approximately 100-fold selectivity over other 5-HT receptors . This interaction plays a crucial role in biochemical reactions, particularly those involving serotonin neurotransmission .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating serotonin neurotransmission . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the serotonin 5-HT1B and 5-HT1D receptors . This binding inhibits the activity of these receptors, thereby influencing serotonin neurotransmission . The compound’s effects at the molecular level include changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At certain thresholds, the compound can have significant effects on serotonin neurotransmission . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the serotonin neurotransmission pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely associated with the serotonin 5-HT1B and 5-HT1D receptors to which it binds . This localization can affect the compound’s activity or function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GR 125743 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzamide core, followed by the introduction of the piperazine moiety. The final product is obtained through purification and crystallization processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
GR 125743 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
相似化合物的比较
Similar Compounds
Sumatriptan: Another serotonin receptor antagonist used in the treatment of migraines.
Ketanserin: A serotonin receptor antagonist with different selectivity profiles.
Ritanserin: A compound with antagonistic properties towards serotonin receptors
Uniqueness
GR 125743 is unique due to its high selectivity for serotonin 1B and serotonin 1D receptors, which distinguishes it from other serotonin receptor antagonists. This selectivity allows for more precise studies of these specific receptor subtypes, making this compound a valuable tool in both basic and applied research .
属性
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXPYACARZYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



